2,3,4-Tri-o-benzoylpentopyranosyl bromide
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Overview
Description
2,3,4-Tri-o-benzoylpentopyranosyl bromide is a chemical compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar molecule, where three hydroxyl groups are replaced by benzoyl groups, and a bromine atom is attached to the anomeric carbon. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of a pentopyranose molecule with benzoyl groups, followed by the introduction of a bromine atom at the anomeric position. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the pentopyranose are protected by reacting with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alcohols, to form glycosidic bonds.
Reduction Reactions: The benzoyl groups can be removed through reduction reactions using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Glycosides: Formed through substitution reactions with nucleophiles.
Alcohols: Formed through reduction of benzoyl groups.
Carboxylic Acids/Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:
Chemistry: Used in the synthesis of glycosides and other carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is a good leaving group, which facilitates the formation of glycosidic bonds with nucleophiles. This compound can target various molecular pathways, depending on the nature of the nucleophile and the specific glycosylation reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-o-benzoylpentopyranosyl chloride
- 2,3,4-Tri-o-benzoylpentopyranosyl fluoride
- 2,3,4-Tri-o-benzoylpentopyranosyl iodide
Uniqueness
2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile glycosyl donor in various synthetic applications. In comparison, the chloride and fluoride analogs may exhibit different reactivity profiles, while the iodide analog may be less stable .
Properties
CAS No. |
40010-17-1 |
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Molecular Formula |
C26H21BrO7 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
InChI Key |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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